N-[2-[5-(Trifluoromethyl)oxolan-2-yl]ethyl]prop-2-enamide
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Overview
Description
N-[2-[5-(Trifluoromethyl)oxolan-2-yl]ethyl]prop-2-enamide is a chemical compound characterized by the presence of a trifluoromethyl group attached to an oxolane ring, which is further connected to an ethyl group and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[5-(Trifluoromethyl)oxolan-2-yl]ethyl]prop-2-enamide typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of solvents such as methanol or chloroform and may require specific temperatures and pressures to achieve optimal yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of automated systems and advanced monitoring techniques can help maintain the desired reaction conditions and minimize the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
N-[2-[5-(Trifluoromethyl)oxolan-2-yl]ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its chemical properties.
Substitution: The trifluoromethyl group or other functional groups in the compound can be substituted with different groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or other reduced forms. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[2-[5-(Trifluoromethyl)oxolan-2-yl]ethyl]prop-2-enamide has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in studies involving enzyme interactions, protein binding, and other biochemical processes.
Medicine: The compound’s unique structure makes it a potential candidate for drug development and therapeutic applications.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism by which N-[2-[5-(Trifluoromethyl)oxolan-2-yl]ethyl]prop-2-enamide exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially modulating their activity. The oxolane ring and prop-2-enamide moiety may also contribute to the compound’s overall biological activity by influencing its solubility, stability, and reactivity.
Comparison with Similar Compounds
Similar Compounds
N-[[5-(Trifluoromethyl)oxolan-2-yl]methyl]prop-2-enamide: This compound has a similar structure but differs in the position of the ethyl group.
Diacetone acrylamide: Another related compound with different functional groups and properties.
Uniqueness
N-[2-[5-(Trifluoromethyl)oxolan-2-yl]ethyl]prop-2-enamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl group, in particular, can significantly impact the compound’s reactivity and interactions with other molecules, making it a valuable tool in various research applications.
Properties
IUPAC Name |
N-[2-[5-(trifluoromethyl)oxolan-2-yl]ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3NO2/c1-2-9(15)14-6-5-7-3-4-8(16-7)10(11,12)13/h2,7-8H,1,3-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQNMQRHIOCXFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1CCC(O1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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